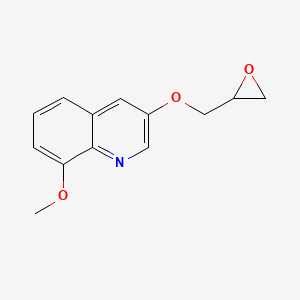

![molecular formula C9H9ClN2O2 B2455184 Ácido 3-metil-imidazo[1,2-a]piridina-6-carboxílico; clorhidrato CAS No. 2309457-62-1](/img/structure/B2455184.png)

Ácido 3-metil-imidazo[1,2-a]piridina-6-carboxílico; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been used in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties can vary depending on the specific compound. For example, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a molecular weight of 302.07 .Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with targets that play a crucial role in the survival and replication of these bacteria.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues can exhibit anti-tb activity, suggesting that they may affect pathways related to bacterial growth and replication .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that similar compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that these compounds may lead to the inhibition of bacterial growth and replication .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Me-IPyCA;HCl in lab experiments include its wide range of potential applications, its ability to inhibit the growth of various microorganisms and cancer cells, and its neuroprotective effects. Additionally, 3-Me-IPyCA;HCl is relatively easy to synthesize and purify, and its purity and yield can be easily determined using analytical techniques such as NMR spectroscopy and HPLC.

The limitations of using 3-Me-IPyCA;HCl in lab experiments include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential applications. Additionally, 3-Me-IPyCA;HCl may not be effective against all microorganisms and cancer cells, and its effectiveness may vary depending on the specific strain or type of cell being studied.

Direcciones Futuras

For research on 3-Me-IPyCA;HCl include further studies investigating its potential as an antimicrobial and anticancer agent, as well as its neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of 3-Me-IPyCA;HCl, and to determine its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, studies investigating the potential toxicity and side effects of 3-Me-IPyCA;HCl are needed to ensure its safety for use in humans.

Métodos De Síntesis

The synthesis of 3-Me-IPyCA;HCl involves the reaction of 3-methylimidazo[1,2-a]pyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity and yield of the product can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

La tuberculosis (TB) sigue siendo un desafío de salud global, causando una morbilidad y mortalidad significativas. Investigaciones recientes han identificado análogos de imidazo[1,2-a]piridina como prometedores agentes antituberculosos . Estos compuestos exhiben una actividad significativa contra la TB multirresistente (MDR-TB) y la TB extensamente resistente a los fármacos (XDR-TB). Los investigadores han revisado críticamente la relación estructura-actividad, el modo de acción y las estrategias de salto de andamiaje para compuestos anti-TB basados en imidazo[1,2-a]piridina, marcando una era de renacimiento en el descubrimiento de fármacos para la TB .

Arilación Descarboxilativa Catalizada por Pd Sin Ligandos

Los ácidos imidazo[1,2-a]piridina-3-carboxílicos pueden participar en reacciones de arilación descarboxilativa catalizadas por Pd sin ligandos. Este método permite el acoplamiento eficiente de ácidos imidazo[1,2-a]piridina-3-carboxílicos con bromuros heteroarílicos, proporcionando acceso a diversos productos arilados .

Síntesis Sin Metales de Imidazo[1,2-a]piridinas

Los investigadores han logrado avances significativos en la síntesis directa sin metales de imidazo[1,2-a]piridinas. Esta unidad se reconoce como un andamiaje versátil en la química medicinal debido a su amplia gama de aplicaciones. Además, encuentra utilidad en la ciencia de materiales debido a sus características estructurales únicas .

Aplicaciones de Química Medicinal

Los derivados de imidazo[1,2-a]piridina se han explorado por su potencial como candidatos a fármacos en diversas áreas terapéuticas. Más allá de la actividad antituberculosa, pueden exhibir otros efectos farmacológicos, como propiedades antiinflamatorias, antivirales o anticancerígenas. Se necesitan más estudios para descubrir aplicaciones adicionales .

Ciencia de Materiales

Las características estructurales de las imidazo[1,2-a]piridinas las convierten en candidatas interesantes para aplicaciones en la ciencia de materiales. Los investigadores han investigado su uso en el diseño de materiales funcionales, sensores y catalizadores .

Safety and Hazards

Propiedades

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUCIPCHZFONKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)